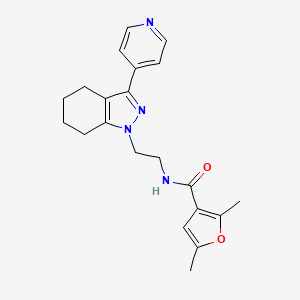

![molecular formula C19H20N4O2 B2633159 (2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1798040-31-9](/img/structure/B2633159.png)

(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

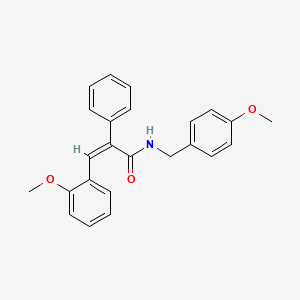

The compound “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolopyrimidines has been studied in detail . A common method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The exact structure of “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

Pyrazolopyrimidines can undergo a variety of chemical reactions. For example, they can react with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which can be transformed into the corresponding carboxylic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” would depend on its specific structure. Generally, pyrazolopyrimidines are solid at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Chemical Structure Analysis and Crystallography

The compound has been associated with studies focusing on its chemical structure and crystallography. Specifically, research has delved into the isomorphous structures of related compounds, revealing insights into the chlorine-methyl exchange rule and the challenges posed by extensive disorder in structure description. These findings are pivotal in understanding the structural complexities and characteristics of similar chemical entities (Swamy et al., 2013).

Synthesis for Imaging in Medical Research

The compound has been synthesized as a precursor for potential PET (Positron Emission Tomography) imaging agents, specifically aimed at imaging LRRK2 enzyme activity in Parkinson's disease. This indicates its relevance in the development of diagnostic tools and its potential contribution to neurological research and therapeutics (Wang et al., 2017).

Formulation Development for Drug Delivery

Significant research has gone into developing suitable formulations for early toxicology and clinical studies of related compounds. This includes efforts to increase in vivo exposure of poorly water-soluble compounds, which is crucial for enhancing the efficacy of potential therapeutic agents (Burton et al., 2012).

Synthesis and Characterization for Antimicrobial and Anticancer Applications

Compounds with similar structures have been synthesized and characterized for their potential antimicrobial and anticancer activities. This suggests that derivatives of the compound might hold promise in medical applications, including treatments for infections and cancer (Hafez et al., 2016).

Wirkmechanismus

Target of action

Compounds with a pyrazolo[1,5-a]pyrimidine core structure have been found to exhibit inhibitory activities against cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle and are often targeted in cancer chemotherapy .

Mode of action

The compound might interact with its targets (e.g., CDKs) by binding to their active sites, thereby inhibiting their function . The specific interactions could involve hydrogen bonding, hydrophobic interactions, or other types of molecular interactions.

Biochemical pathways

By inhibiting CDKs, the compound could affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis . This could disrupt the growth and proliferation of cancer cells.

Result of action

The molecular and cellular effects of the compound’s action could include changes in cell cycle progression, induction of apoptosis, and inhibition of tumor growth .

Zukünftige Richtungen

The future directions for research on “(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” could include further studies on its synthesis, properties, and potential biological activities. Given the importance of pyrazolopyrimidines in medicinal chemistry, it could be of interest to explore its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

(2-ethoxyphenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)19(24)22-9-8-16-14(12-22)11-20-18-10-13(2)21-23(16)18/h4-7,10-11H,3,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCCHYJQHLADJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)

![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)